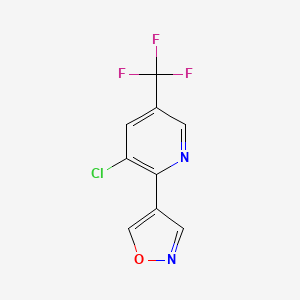

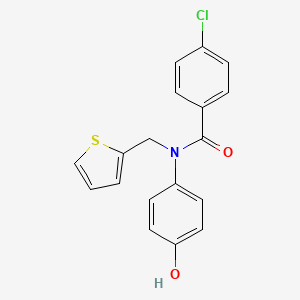

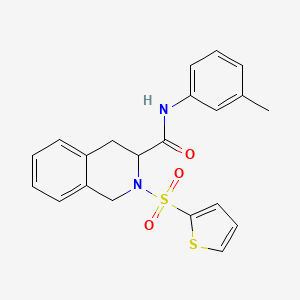

![molecular formula C14H6Cl2F3N3O B2378831 5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride CAS No. 522600-26-6](/img/structure/B2378831.png)

5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been the focus of many studies due to their varied and significant biological activities . They are the dominant motif of many drugs, including sedative agents like zaleplon and indiplon, and anxiolytic agent ocinaplon .

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines can be prepared through various methods. One approach involves the condensation reactions of aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . Another method involves the reactions of acyclic reagents .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines can be modified to create a variety of novel disubstituted derivatives. This can be achieved through sequential site-selective cross-coupling reactions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines include the Sonogashira-type coupling of dibromopyrazolo[1,5-a]pyrimidine with a wide range of terminal alkynes . This reaction proceeds smoothly with excellent selectivity in favor of the C6-position .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

This compound is a part of the pyrazolo[1,5-a]pyrimidine class, notable for its biological activities in medicine. The synthesis and characterization of these compounds involve multiple steps, including condensation and cyclization reactions. One such synthesis process involves starting from Ethyl(ethoxymethylene) cyanoacetate and 4-Chloroacetophenone, ultimately leading to the creation of novel compounds whose structures are confirmed by spectroscopic methods like IR and 1H-NMR (Xu Li-feng, 2011).

Antitumor Activities

Research has delved into the antitumor potential of this compound class. A specific derivative, synthesized through a 4-step procedure, demonstrated notable antitumor activities when tested in vivo. Its structural confirmation was again through IR and 1 H-NMR. This highlights the compound's potential in cancer research and treatment (Z. Xin, 2012).

Crystal Structure and Cancer Cell Line Inhibition

Another variant of this compound class was synthesized and its crystal structure determined. This particular derivative showed marked inhibition against human lung adenocarcinoma cell line A549 and human gastric cancer cell line MKN45, displaying its promise in cancer therapy (Jin Liu et al., 2020).

Optical Properties

The photophysical properties of a series of these compounds, containing various substituents, have been investigated. Their optical absorption and emission in both the solid state and solution were studied, revealing interesting results. These compounds were absorbed in the ultraviolet region and displayed higher quantum emission fluorescence yields in solution, along with moderate emission in the solid state. Their thermal stability was also assessed, showing considerable variation among different derivatives (Felipe S. Stefanello et al., 2022).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Cl2F3N3O/c15-8-3-1-7(2-4-8)9-5-11(14(17,18)19)22-12(20-9)6-10(21-22)13(16)23/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQXDBNQKQYZFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Cl2F3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

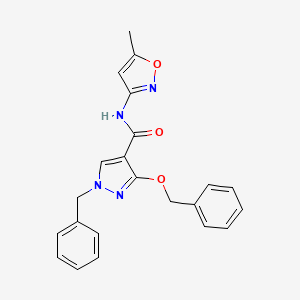

![2-Methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid](/img/structure/B2378748.png)

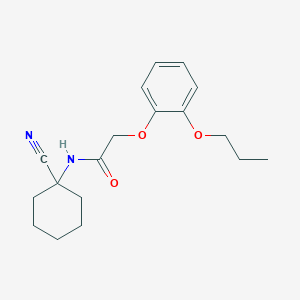

![N-[1-(2-Chloropropanoyl)piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide](/img/structure/B2378751.png)

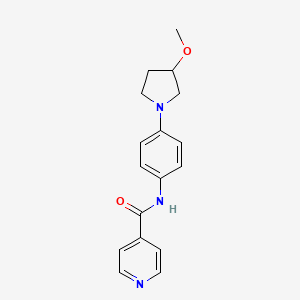

![N-(2-methoxyethyl)-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2378755.png)

![2,5-Dichlorothiazolo[5,4-b]pyridine](/img/structure/B2378761.png)